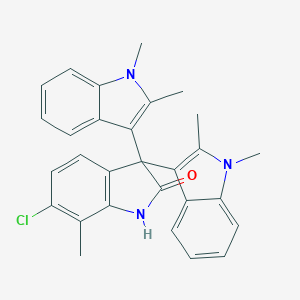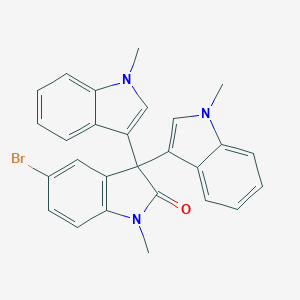
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole), also known as CBMI, is a synthetic compound that belongs to the family of indole derivatives. CBMI is a potential anticancer agent that has been studied extensively due to its promising anticancer activity against various cancer types. CBMI is a yellow crystalline solid that is soluble in organic solvents.
作用機序
The mechanism of action of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) involves the inhibition of various enzymes and proteins that are involved in cell division and DNA replication. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to inhibit the activity of cyclin-dependent kinases, which are proteins that are involved in cell division.
Biochemical and Physiological Effects:
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to induce cell death in cancer cells by activating apoptosis, which is a programmed cell death mechanism. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of certain enzymes and proteins that are involved in cell division and DNA replication. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
実験室実験の利点と制限
One of the main advantages of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) is its potential as a selective anticancer agent with low toxicity in normal cells. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to have a wide range of anticancer activity against various cancer types. However, one of the main limitations of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) is its low solubility in aqueous solutions, which can limit its potential for use in clinical settings.
将来の方向性
There are several future directions for research on 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole). One potential direction is the development of more efficient synthesis methods for 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) that can improve the yield and purity of the compound. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) in vivo, which can provide insights into the optimal dosing and administration of the compound. Additionally, the investigation of the potential synergistic effects of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) with other anticancer agents can provide insights into the development of combination therapies for cancer treatment.
合成法
The synthesis of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) involves the reaction of 4-chlorobenzaldehyde and 1-methylindole in the presence of an acid catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) is typically around 60-70%.
科学的研究の応用
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been extensively studied for its anticancer activity against various cancer types, including breast cancer, lung cancer, and leukemia. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to induce cell death in cancer cells by activating apoptosis, which is a programmed cell death mechanism. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of certain enzymes and proteins that are involved in cell division and DNA replication.
特性
分子式 |
C25H21ClN2 |
|---|---|
分子量 |
384.9 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)-(1-methylindol-3-yl)methyl]-1-methylindole |
InChI |
InChI=1S/C25H21ClN2/c1-27-15-21(19-7-3-5-9-23(19)27)25(17-11-13-18(26)14-12-17)22-16-28(2)24-10-6-4-8-20(22)24/h3-16,25H,1-2H3 |
InChIキー |
UFEFBIFPLIVLLZ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)Cl)C4=CN(C5=CC=CC=C54)C |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)Cl)C4=CN(C5=CC=CC=C54)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(4-Chlorobenzyl)oxy]-2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]quinoline](/img/structure/B307402.png)
![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)

![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)

![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)